molecular formula C18H18N4O3S3 B11256970 2-methoxy-5-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

2-methoxy-5-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

Cat. No.: B11256970
M. Wt: 434.6 g/mol
InChI Key: OEWHHNJQEBRQSN-UHFFFAOYSA-N
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Description

2-METHOXY-5-METHYL-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of methoxy, methyl, thiophene, triazolo, and thiazole groups

Preparation Methods

The synthesis of 2-METHOXY-5-METHYL-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. Common synthetic routes include:

    Formation of the Triazolo-Thiazole Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen sources under controlled conditions.

    Functionalization of the Benzene Ring: Introduction of methoxy and methyl groups onto the benzene ring can be done via electrophilic aromatic substitution reactions.

    Sulfonamide Formation: The final step involves the reaction of the functionalized benzene derivative with sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

2-METHOXY-5-METHYL-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized under strong oxidative conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy and methyl groups on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-METHOXY-5-METHYL-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Pharmaceuticals: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.

Mechanism of Action

The mechanism of action of 2-METHOXY-5-METHYL-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar compounds to 2-METHOXY-5-METHYL-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE include other sulfonamide derivatives and compounds containing triazolo-thiazole cores. These compounds share some structural features but differ in their specific functional groups and overall properties. The uniqueness of 2-METHOXY-5-METHYL-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C18H18N4O3S3

Molecular Weight

434.6 g/mol

IUPAC Name

2-methoxy-5-methyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C18H18N4O3S3/c1-12-5-6-14(25-2)16(10-12)28(23,24)19-8-7-13-11-27-18-20-17(21-22(13)18)15-4-3-9-26-15/h3-6,9-11,19H,7-8H2,1-2H3

InChI Key

OEWHHNJQEBRQSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4

Origin of Product

United States

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